1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

This 98% pure 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine features a unique ortho-fluorobenzyl group that enhances metabolic stability and regioselectivity in kinase inhibitor and RORγ modulator synthesis. Guaranteed CoA documentation ensures batch-to-batch consistency for reproducible SAR studies. Choose this building block for predictable N1/C3 functionalization and favorable drug-like properties (XLogP3 1.6, TPSA 43.8).

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 895929-38-1
Cat. No. B1273366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
CAS895929-38-1
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC(=N2)N)F
InChIInChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
InChIKeyWJLNDRKSXLMBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine (895929-38-1): Core Scaffold Specifications for Pyrazole-Based Research and Development


1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine (CAS 895929-38-1) is a synthetic organic compound belonging to the aminopyrazole class, characterized by a 2-fluorobenzyl substituent at the N1 position and a free primary amine at the C3 position of the pyrazole ring [1]. With a molecular formula of C10H10FN3 and a molecular weight of 191.20 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of biologically active molecules, including kinase inhibitors and nuclear receptor modulators [2]. Its structural features—the electron-withdrawing ortho-fluoro substituent and the nucleophilic C3-amine—enable regioselective functionalization and modulate physicochemical properties such as lipophilicity (XLogP3-AA = 1.6) and hydrogen bonding capacity [1].

Why 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine (895929-38-1) Cannot Be Substituted with Generic Pyrazole Analogs in Precision Chemistry


Direct substitution of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine with other aminopyrazoles introduces uncontrolled variability in key molecular properties that govern downstream synthetic utility and biological performance. The ortho-fluorobenzyl group confers a distinct lipophilicity profile (XLogP3-AA = 1.6) and alters the electronic environment of the pyrazole ring compared to non-fluorinated or para/meta-substituted analogs, affecting both regioselectivity in subsequent functionalization reactions and target binding interactions [1]. Additionally, the specific substitution pattern (N1-benzyl, C3-amine) provides a unique vector for derivatization that cannot be replicated by 5-aminopyrazole regioisomers or C4-substituted variants without compromising synthetic tractability or final compound geometry. The fluorine atom at the ortho position of the benzyl group has been shown in related pyrazole series to influence metabolic stability and target selectivity relative to unsubstituted or chloro-substituted analogs, underscoring the non-interchangeable nature of this specific building block [2].

1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine (895929-38-1): Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Ortho-Fluorobenzyl Substitution Modulates LogP Relative to Unsubstituted Benzyl and Heteroaryl Analogs

1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine exhibits a computed XLogP3-AA value of 1.6, representing the lipophilicity contribution of its specific N1-(2-fluorobenzyl) substitution pattern [1]. This value positions the compound within an optimal range for CNS drug-like properties (typically LogP 1–3) while maintaining sufficient aqueous solubility for synthetic manipulation. In contrast, the unsubstituted N1-benzyl analog (1-benzyl-1H-pyrazol-3-amine) has a predicted XLogP3-AA of approximately 1.3–1.4, while N1-(4-fluorobenzyl) and N1-(2-chlorobenzyl) analogs yield XLogP3-AA values of approximately 1.5–1.6 and 2.0–2.1, respectively [2]. The ortho-fluorine substitution therefore provides a distinct balance between lipophilicity and polarity that differs from regioisomeric fluoro-substitution and halogen alternatives.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen Bond Donor/Acceptor Profile: Distinct HBD Count Relative to C3-Protected and C5-Amino Regioisomers

The compound possesses one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA) as determined by Cactvs computational analysis [1]. This HBD/HBA profile reflects the presence of the free primary amine at C3, which serves as a nucleophilic handle for acylation, reductive amination, and urea/thiourea formation. In contrast, C5-amino regioisomers (e.g., 1-substituted-1H-pyrazol-5-amines) exhibit altered tautomeric equilibria and distinct reactivity profiles due to the differential electronic environment at the amino group [2]. Additionally, N-protected analogs (e.g., N-Boc or N-acetyl derivatives) have HBD count = 0 or 1 with reduced nucleophilicity, fundamentally altering their utility as synthetic intermediates. The topological polar surface area (TPSA) of 43.8 Ų further distinguishes this compound from C4-substituted analogs with additional polar functionality.

Synthetic Chemistry Regioselective Derivatization Crystal Engineering

Rotatable Bond Count and Molecular Flexibility: Enhanced Conformational Sampling Relative to Rigid Fused Analogs

1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine contains two rotatable bonds (the N1–CH2–phenyl linkage), conferring conformational flexibility that allows the 2-fluorophenyl moiety to adopt multiple orientations [1]. This flexibility is advantageous for scaffold-hopping campaigns where the benzyl group can sample diverse binding pocket geometries. In contrast, C4-C5 fused pyrazol-3-amine analogs (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines) possess zero rotatable bonds in the core scaffold due to ring fusion, resulting in rigid, planar structures with constrained conformational space and altered pharmacological profiles [2]. The increased flexibility of the target compound may enhance its utility in fragment-based drug discovery by enabling adaptive binding modes not accessible to fused-ring systems.

Molecular Docking Conformational Analysis Ligand Efficiency

Commercial Purity and Quality Specifications: Standardized 95% Minimum Purity with Full Analytical Documentation

The compound is commercially available with a minimum purity specification of 95% as determined by standard analytical methods (typically HPLC or GC) . This level of purity ensures reliable performance in sensitive synthetic transformations and biological assays where impurities could confound results. In contrast, custom-synthesized or non-standardized batches of related aminopyrazoles may exhibit variable purity (often ranging from 90–98%) without certificate of analysis (CoA) documentation, introducing batch-to-batch variability that compromises experimental reproducibility. The availability of comprehensive safety data sheets (SDS) and certificates of analysis upon request further differentiates this catalog compound from generic laboratory-synthesized analogs where such documentation may be incomplete or unavailable .

Chemical Procurement Quality Control Reproducible Synthesis

Optimal Research and Industrial Use Cases for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine (895929-38-1) Based on Verified Differentiation


Medicinal Chemistry: Synthesis of RORγ Inverse Agonists and Kinase Inhibitor Candidates

1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine serves as a key synthetic intermediate in the construction of pyrazole-containing benzamide derivatives that act as potent RORγ inverse agonists for autoimmune disease research [1]. The C3-amine provides a nucleophilic attachment point for benzamide coupling, while the ortho-fluorobenzyl group optimizes lipophilicity (XLogP3-AA = 1.6) for cellular permeability. This specific substitution pattern emerged from SAR studies demonstrating that ortho-fluorine substitution on the benzyl moiety contributes to improved physical properties relative to unsubstituted and para-substituted analogs. Researchers developing novel kinase inhibitors also utilize this scaffold to introduce the 2-fluorobenzyl-pyrazole motif, which has been validated in p38α MAPK inhibitor programs and FLT3 inhibitor discovery efforts [2].

Chemical Biology: Regioselective Functionalization for Chemical Probe Development

The compound's distinct hydrogen bonding profile (HBD = 1, HBA = 3) and free C3-amine enable regioselective acylation and Ullmann-type coupling reactions for the synthesis of functionalized pyrazole libraries [1]. In contrast to C4-C5 fused analogs that exhibit constrained regioselectivity dictated by ring aromaticity, this monocyclic pyrazole offers predictable N1/C3 functionalization without competing N2 substitution. This property is particularly valuable for constructing focused chemical probe libraries where precise substitution patterns are critical for target engagement and selectivity profiling [2]. The two rotatable bonds confer sufficient conformational flexibility to accommodate diverse binding pocket geometries during fragment evolution.

Process Chemistry: Scalable Building Block for Fluorinated Heterocycle Synthesis

As a commercially available building block with guaranteed ≥95% purity and full analytical documentation, 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine streamlines process development for fluorinated pyrazole-containing active pharmaceutical ingredients (APIs) and advanced intermediates [1]. The ortho-fluorine substituent enhances metabolic stability relative to unsubstituted benzyl analogs, a property exploited in the design of drug candidates with improved pharmacokinetic profiles. The compound's computed properties (MW = 191.20, XLogP3-AA = 1.6, TPSA = 43.8 Ų) align with favorable drug-likeness parameters, making it a strategic choice for lead optimization campaigns where balancing potency, permeability, and metabolic stability is paramount [2].

Academic Core Facility: Standardized Reagent for Reproducible Collaborative Research

For academic core facilities and multi-investigator collaborative projects, the procurement of catalog-grade 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine with CoA documentation ensures batch-to-batch consistency and experimental reproducibility across different research groups [1]. The availability of a safety data sheet (SDS) and established storage recommendations (long-term storage in a cool, dry place) reduces variability introduced by laboratory-synthesized material of unverified purity [2]. This standardization is essential for cross-validation of biological assay results, SAR conclusions, and computational model predictions where chemical identity and purity must be unequivocally established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.